![molecular formula C15H16ClN3OS B6607896 2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole CAS No. 2416218-20-5](/img/structure/B6607896.png)
2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole is a synthetic organic compound known for its intriguing chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole involves a multi-step process. It typically starts with the formation of the aziridine ring, a strained three-membered ring, through the reaction of an appropriate amine with an epoxide. The next step involves the acylation of the aziridine ring to form the aziridine-2-carbonyl moiety. This intermediate is then reacted with a piperidine derivative and a benzothiazole precursor under specific conditions, typically involving the use of catalysts and precise temperature control, to achieve the final compound.
Industrial Production Methods: Industrial production of this compound may leverage more scalable methods such as continuous flow chemistry. This approach enhances efficiency and yield by maintaining optimal reaction conditions. The use of advanced reactors and automated control systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to introduce new functional groups or enhance its chemical reactivity.
Reduction: Reduction reactions can modify the functional groups present, often to simplify the molecule for further modification.
Substitution: Halogen atoms, particularly the chlorine atom in the benzothiazole ring, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like peracids for oxidation, hydrogenation catalysts for reduction, and nucleophiles for substitution are commonly used. Reaction conditions often include controlled temperatures, specific solvents (e.g., dichloromethane, ethanol), and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or alcohols, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is investigated for its unique reactivity, enabling the exploration of new synthetic methodologies. It's a valuable model compound for studying reaction mechanisms and developing new catalysts.
Biology: In biological research, this compound's structural features make it a potential candidate for enzyme inhibition studies. Its interactions with biological macromolecules can be explored to design new drugs.
Medicine: Medicinally, it is researched for its potential as a pharmaceutical lead compound. Its ability to interact with specific biological targets makes it a candidate for developing drugs aimed at treating various conditions, such as cancers and infections.
Industry: In industry, the compound's stability and reactivity make it useful in the development of advanced materials, including polymers and nanomaterials. It's also explored for applications in coatings and electronic materials.
Mechanism of Action
Molecular Targets: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its aziridine ring is particularly reactive, capable of forming covalent bonds with nucleophilic sites on proteins or DNA.
Pathways Involved: The pathways involved depend on the application. For instance, in medicinal chemistry, it might inhibit enzymes involved in disease pathways by covalently modifying active site residues. In materials science, its reactivity can be harnessed to form cross-linked networks.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other aziridine-containing molecules, piperidine derivatives, and benzothiazoles. For example:
2-Aziridinyl-4-chlorobenzothiazole: Similar structure but lacks the piperidinyl group, affecting its reactivity and applications.
Piperidin-4-yl-5-chloro-1,3-benzothiazole: Lacks the aziridine group, resulting in different chemical and biological properties.
Uniqueness: 2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole is unique due to its combined structural features, imparting distinct reactivity and potential applications. The presence of both the aziridine and piperidine groups allows for a broader range of interactions and functionalities compared to similar compounds.
This compound represents a fascinating intersection of synthetic organic chemistry, biological research, and material science. What do you think about it?
Properties
IUPAC Name |
[(2R)-aziridin-2-yl]-[4-(5-chloro-1,3-benzothiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c16-10-1-2-13-11(7-10)18-14(21-13)9-3-5-19(6-4-9)15(20)12-8-17-12/h1-2,7,9,12,17H,3-6,8H2/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEHUPPGSGYEPU-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(S2)C=CC(=C3)Cl)C(=O)C4CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NC3=C(S2)C=CC(=C3)Cl)C(=O)[C@H]4CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
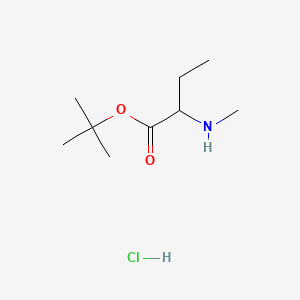
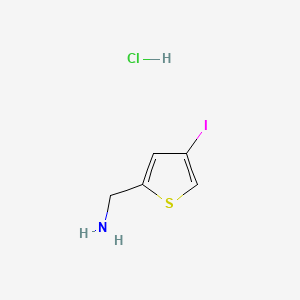
![2-[(5-bromopyridin-3-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B6607844.png)
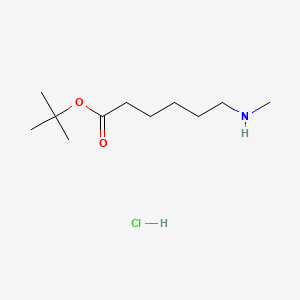
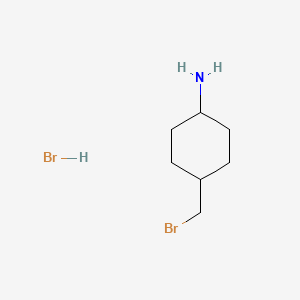
![N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride](/img/structure/B6607865.png)
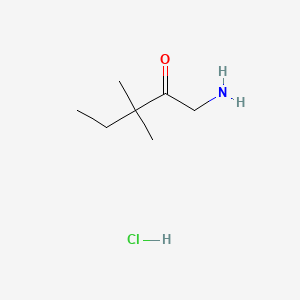
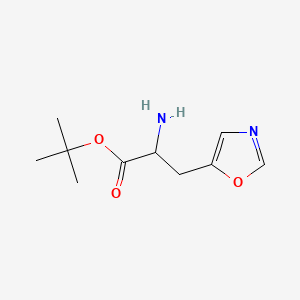
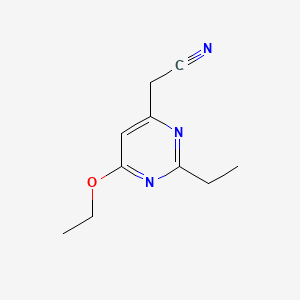
![ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate](/img/structure/B6607887.png)
![3-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-1-(pyrrolidin-1-yl)propan-1-one hydrochloride](/img/structure/B6607904.png)
![1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B6607906.png)

![1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6607917.png)
